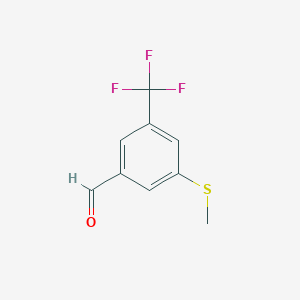

3-(Methylthio)-5-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDLXSWPJTYBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248755 | |

| Record name | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868166-29-4 | |

| Record name | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868166-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylthio 5 Trifluoromethyl Benzaldehyde

Established Synthetic Routes and Strategic Retrosynthetic Analyses

Established methods for the synthesis of polysubstituted aromatic compounds provide a foundation for the preparation of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde. These routes often involve multi-step sequences that offer control over regioselectivity.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. google.com This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that can react with an electrophile. google.com

For the synthesis of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, a plausible DoM strategy would involve the formylation of a 1-(methylthio)-3-(trifluoromethyl)benzene precursor. In this scenario, the methylthio group would act as the directing group. However, the success of this approach would depend on the relative directing ability of the methylthio group versus the electronic deactivating effect of the trifluoromethyl group.

A potential synthetic sequence is outlined below:

Starting Material: 1-(Methylthio)-3-(trifluoromethyl)benzene.

Directed Ortho Metalation: Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or a strong alkyllithium base such as n-butyllithium, potentially in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), would selectively deprotonate the ortho position to the methylthio group. youtube.com

Formylation: The resulting aryllithium intermediate would then be quenched with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. purechemistry.org

| Step | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | 1-(Methylthio)-3-(trifluoromethyl)benzene | Starting Material | - |

| 2 | n-BuLi, TMEDA, THF, -78 °C | 2-Lithio-1-(methylthio)-5-(trifluoromethyl)benzene | Directed ortho-lithiation |

| 3 | DMF, then aqueous workup | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | Formylation |

Halogen-metal exchange is a fundamental and widely used method for the preparation of organometallic reagents, particularly aryllithium and Grignard reagents. google.com This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a metal from an organometallic reagent, most commonly an alkyllithium. google.com

A viable synthetic route to 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde using this strategy would commence with a suitably halogenated precursor, such as 1-bromo-3-(methylthio)-5-(trifluoromethyl)benzene.

The proposed synthetic pathway is as follows:

Precursor Synthesis: The synthesis of 1-bromo-3-(methylthio)-5-(trifluoromethyl)benzene could be achieved from a commercially available starting material like 1-bromo-3,5-bis(trifluoromethyl)benzene through a nucleophilic aromatic substitution with a methylthiolate source, or from 1-bromo-3-nitro-5-(trifluoromethyl)benzene via reduction of the nitro group, diazotization, and subsequent reaction with a methylthio-containing reagent.

Halogen-Metal Exchange: The bromo-substituted precursor would then undergo halogen-metal exchange upon treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate the corresponding aryllithium species. nih.gov

Formylation: The highly reactive aryllithium intermediate is then trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde after aqueous workup. orgsyn.org

| Step | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | 1-Bromo-3-(methylthio)-5-(trifluoromethyl)benzene | Starting Material | - |

| 2 | n-BuLi or t-BuLi, THF, -78 °C to -100 °C | 3-(Methylthio)-5-(trifluoromethyl)phenyllithium | Halogen-metal exchange |

| 3 | DMF, then H3O+ | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | Formylation |

The synthesis can also be envisioned from other readily available aromatic precursors through a series of functional group interconversions. One such approach is the Vilsmeier-Haack reaction, which is effective for the formylation of electron-rich aromatic compounds. wikipedia.org The substrate for this reaction would be 1-(methylthio)-3-(trifluoromethyl)benzene. The methylthio group is an activating group, while the trifluoromethyl group is deactivating for electrophilic aromatic substitution. The formylation would be expected to occur at the position ortho to the activating methylthio group and meta to the deactivating trifluoromethyl group.

The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, which is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mychemblog.com

| Step | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | 1-(Methylthio)-3-(trifluoromethyl)benzene | Starting Material | - |

| 2 | DMF, POCl₃, heat | 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | Vilsmeier-Haack formylation |

Another potential route involves the modification of a pre-existing benzaldehyde (B42025) derivative. For instance, starting with 3-bromo-5-fluorobenzotrifluoride, a nucleophilic aromatic substitution with sodium thiomethoxide could potentially displace the fluorine atom to introduce the methylthio group. However, the regioselectivity and feasibility of this reaction would need to be carefully considered.

Advanced and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally friendly methodologies. These principles can be applied to the synthesis of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde.

Catalytic C-H activation and functionalization have emerged as powerful tools for the direct introduction of functional groups onto aromatic rings, often with high regioselectivity and atom economy. A potential advanced approach for the synthesis of the target molecule could involve a catalytic C-H formylation of 1-(methylthio)-3-(trifluoromethyl)benzene. While this specific transformation may not be documented, related catalytic formylations of arenes have been reported, often utilizing transition metal catalysts and a source of the formyl group.

For example, palladium-catalyzed cross-coupling reactions could be employed. A Mizoroki-Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, followed by further transformations, has been used to synthesize related propanal derivatives. acs.org A similar strategy could potentially be adapted.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. wikipedia.org In the context of synthesizing 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, several aspects can be considered to make the process more sustainable.

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. The use of alternative, greener solvents such as deep eutectic solvents (DESs) could be explored. wikipedia.orgbritannica.com DESs are mixtures of salts and hydrogen bond donors that are liquid at low temperatures and can act as both solvent and catalyst in some reactions. britannica.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance, using solid-state reactions or mechanochemistry (ball milling), can significantly reduce waste. ysu.am

Catalytic vs. Stoichiometric Reagents: Employing catalytic methods, as discussed in the previous section, is inherently greener than using stoichiometric reagents, as it reduces the amount of waste generated.

An example of a greener approach to a related transformation is the synthesis of benzimidazole derivatives in a deep eutectic solvent, which serves as both the reaction medium and the reagent. wikipedia.org While not directly applicable to the synthesis of the target benzaldehyde, this illustrates the potential of such methodologies.

Optimization of Reaction Conditions and Yields for Research Scale Production

The optimization of reaction conditions is a critical step in developing a robust and efficient protocol for the research-scale production of 3-(methylthio)-5-(trifluoromethyl)benzaldehyde. The primary goal is to maximize the yield and purity of the product while ensuring the reaction is reproducible and scalable. Key parameters that are systematically varied and studied include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

Catalyst and Ligand Selection:

Both copper and palladium catalysts are viable for the methylthiolation of aryl bromides. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical and cost-effective choice. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination adapted for thiolation, often offer higher turnover numbers and milder reaction conditions.

For a copper-catalyzed approach, common catalyst precursors include copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O). The addition of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can significantly enhance the catalyst's activity and improve the reaction yield.

In a palladium-catalyzed system, a palladium(0) source is typically generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). The choice of phosphine (B1218219) ligand is paramount for the success of these reactions. Sterically hindered and electron-rich ligands, such as Xantphos or DavePhos, have been shown to be highly effective in promoting C-S bond formation.

Base and Solvent Effects:

The base plays a crucial role in the catalytic cycle, often by facilitating the deprotonation of the thiol or activating the catalyst. A range of bases can be screened, including inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), as well as organic bases such as triethylamine (Et₃N) and 1,8-diazabicycloundec-7-ene (DBU). The choice of base is often interdependent with the chosen solvent and catalyst system.

The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction rate and selectivity. Common solvents for cross-coupling reactions include aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF).

Temperature and Reaction Time:

The reaction temperature is a critical parameter to control. Higher temperatures generally lead to faster reaction rates but can also result in the formation of side products and decomposition of the catalyst or product. A systematic study to find the optimal temperature that balances reaction rate and selectivity is essential. The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of maximum conversion of the starting material.

Detailed Research Findings:

Below are interactive data tables summarizing typical optimization studies for C-S cross-coupling reactions on aryl bromides, which would be analogous to the optimization process for the synthesis of 3-(methylthio)-5-(trifluoromethyl)benzaldehyde.

Table 1: Optimization of Copper-Catalyzed Methylthiolation

| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ | DMF | 120 | 24 | 45 |

| 2 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 18 | 78 |

| 3 | CuBr (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 110 | 16 | 85 |

| 4 | Cu₂O (5) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | 1,4-Dioxane | 100 | 20 | 82 |

| 5 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | NMP | 110 | 12 | 92 |

Table 2: Optimization of Palladium-Catalyzed Methylthiolation

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Toluene | 100 | 12 | 65 |

| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 88 |

| 3 | Pd₂(dba)₃ (1) | DavePhos (4) | Cs₂CO₃ | 1,4-Dioxane | 90 | 10 | 95 |

| 4 | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Toluene | 110 | 12 | 75 |

| 5 | Pd₂(dba)₃ (0.5) | DavePhos (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 6 | 97 |

Based on these generalized findings, a research-scale production of 3-(methylthio)-5-(trifluoromethyl)benzaldehyde would likely achieve high yields using a palladium-catalyzed system with a sterically hindered phosphine ligand like DavePhos or Xantphos, and a strong inorganic base such as cesium carbonate in an ethereal solvent like 1,4-dioxane. The reaction temperature would likely be optimized in the range of 90-110 °C to ensure a reasonable reaction rate without significant product degradation. Further fine-tuning of the catalyst loading and reaction time would be necessary to maximize efficiency and throughput for a specific research-scale application.

Chemical Reactivity and Transformation Mechanisms of 3 Methylthio 5 Trifluoromethyl Benzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde functional group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. This reactivity is the basis for numerous carbon-carbon bond-forming reactions and functional group interconversions.

Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation, Wittig Reaction, Horner-Wadsworth-Emmons Reaction)

Nucleophilic addition reactions are fundamental to the synthetic utility of aldehydes. In these reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a new single bond and, often, subsequent transformations to yield stable products like alkenes.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org For 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, the reaction with a compound like malononitrile or diethyl malonate proceeds via nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product. nih.govsigmaaldrich.com The mechanism typically begins with the base deprotonating the active methylene compound to form a carbanion, which then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative. nih.gov

Wittig Reaction : The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com It utilizes a phosphonium ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an oxaphosphetane. organic-chemistry.orglibretexts.org This four-membered ring then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.orglibretexts.org The reaction of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde with a Wittig reagent, such as Ph₃P=CHR, allows for the specific placement of a double bond where the carbonyl group was located. wikipedia.org The stereochemistry of the resulting alkene (Z or E) depends on the stability of the ylide used. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphonium ylide. wikipedia.org This reaction is renowned for producing predominantly (E)-alkenes with high stereoselectivity. organic-chemistry.orgalfa-chemistry.com The reaction of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde with a stabilized phosphonate carbanion (e.g., derived from triethyl phosphonoacetate) offers excellent control over alkene geometry. A significant advantage of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble, simplifying its removal from the reaction mixture. wikipedia.orgalfa-chemistry.com

| Reaction | Nucleophile/Reagent | Catalyst/Base | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine, Amines) | α,β-Unsaturated Compound |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Strong Base (e.g., n-BuLi, NaH) | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂R) | Base (e.g., NaH, NaOMe) | (E)-Alkene |

Condensation Reactions Leading to Imine, Oxime, and Hydrazone Derivatives

The aldehyde group readily undergoes condensation reactions with primary nitrogen nucleophiles, resulting in the formation of carbon-nitrogen double bonds and the elimination of a water molecule. masterorganicchemistry.com These derivatives are stable compounds that serve as important intermediates in organic synthesis.

Imine Formation : Imines, or Schiff bases, are formed by the reaction of an aldehyde with a primary amine. masterorganicchemistry.comoperachem.com The reaction is typically catalyzed by acid and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N bond. redalyc.org The reaction of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde with a primary amine (R-NH₂) yields the corresponding N-substituted imine.

Oxime Formation : When 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde reacts with hydroxylamine (B1172632) (NH₂OH), it forms an oxime. wikipedia.org The synthesis is often carried out by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.orgorientjchem.org Oximes are crystalline solids and are useful in the characterization of aldehydes and for further synthetic transformations.

Hydrazone Formation : Hydrazones are synthesized by treating an aldehyde with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine). beilstein-journals.org The resulting 3-(Methylthio)-5-(trifluoromethyl)phenyl hydrazone can be a stable compound or a reactive intermediate for subsequent reactions, such as the Wolff-Kishner reduction or various C-H functionalization reactions. beilstein-journals.org

| Derivative | Reagent | General Product Structure |

|---|---|---|

| Imine | Primary Amine (R-NH₂) | Ar-CH=N-R |

| Oxime | Hydroxylamine (NH₂OH) | Ar-CH=N-OH |

| Hydrazone | Hydrazine (H₂NNH-R) | Ar-CH=N-NH-R |

Reductions and Oxidations Affecting the Aldehyde Group

The oxidation state of the aldehyde carbon can be readily altered through reduction to an alcohol or oxidation to a carboxylic acid.

Reduction : The aldehyde group can be selectively reduced to a primary alcohol. smolecule.com Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comnih.gov Treatment of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde with NaBH₄ in an alcoholic solvent yields 3-(Methylthio)-5-(trifluoromethyl)benzyl alcohol.

Oxidation : Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this conversion. Milder, more selective methods, such as using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst with sodium hypochlorite (B82951) (NaOCl), can also be employed to produce 3-(Methylthio)-5-(trifluoromethyl)benzoic acid with high efficiency. chemicalbook.com

| Reaction | Typical Reagent | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄) or TEMPO/NaOCl | Carboxylic Acid (-COOH) |

Reactions Involving the Aromatic Ring System

The aromatic ring of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde is substituted with groups of opposing electronic influence, leading to complex reactivity in substitution and coupling reactions.

Aromatic Substitution Reactions (e.g., Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution on Trifluoromethyl or Methylthio)

Nucleophilic Aromatic Substitution (SNAr) : SNAr reactions typically require an aromatic ring substituted with a good leaving group (like a halogen) and activated by strong electron-withdrawing groups positioned ortho or para to it. nih.govsemanticscholar.org While the parent molecule lacks a suitable leaving group, a halogenated derivative, such as 2-chloro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde, would be highly activated for SNAr at the 2-position. The potent electron-withdrawing effects of the adjacent aldehyde and the para-trifluoromethyl group would stabilize the negative charge in the Meisenheimer intermediate, facilitating substitution by nucleophiles such as alkoxides, amines, or thiolates. nih.govnih.gov

Cross-Coupling Reactions at Substituted Positions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions require an aromatic halide or triflate as a substrate. To apply these methods to the 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde scaffold, a halogen atom must first be introduced onto the aromatic ring.

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound (boronic acid or ester). nih.gov A derivative such as 2-bromo-3-(methylthio)-5-(trifluoromethyl)benzaldehyde could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to generate complex biaryl structures. rsc.org

Heck Reaction : The Heck reaction forms a new carbon-carbon bond by coupling an organohalide with an alkene. nih.gov A halogenated derivative of the title compound could react with alkenes like styrene or acrylates, catalyzed by a palladium complex, to introduce a substituted vinyl group onto the aromatic ring. beilstein-journals.org

Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. It provides a direct route to aryl alkynes. A halogenated precursor derived from 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde would be a suitable substrate for this transformation, allowing for the introduction of an alkyne functional group.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst + Base | Biaryl or Aryl-Alkene (Ar-R) |

| Heck | Alkene (R-CH=CH₂) | Pd Catalyst + Base | Aryl-Alkene (Ar-CH=CH-R) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst + Cu Co-catalyst + Base | Aryl-Alkyne (Ar-C≡C-R) |

Reactivity of the Methylthio Group

The sulfur atom of the methylthio group in 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde possesses lone pairs of electrons, making it susceptible to oxidation and a potential site for other chemical transformations.

The methylthio group can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This oxidation is a common transformation for aryl sulfides and is influenced by the nature of the oxidant and the reaction conditions. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and periodate (B1199274). wikipedia.org

The presence of the strong electron-withdrawing trifluoromethyl group on the aromatic ring deactivates the sulfur atom towards oxidation, making it less nucleophilic. rsc.org However, the oxidation can still be achieved, often requiring carefully controlled conditions to achieve selectivity for the sulfoxide over the sulfone. For instance, the use of hydrogen peroxide in trifluoroacetic acid has been shown to be an effective method for the selective oxidation of aryl trifluoromethyl sulfides to sulfoxides, as the acidic solvent activates the oxidant. rsc.orgresearchgate.net Careful control of the stoichiometry of the oxidizing agent and low reaction temperatures are crucial to prevent overoxidation to the sulfone. researchgate.net

The general scheme for the oxidation is as follows:

Interactive Data Table: Oxidation Products of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde

| Starting Material | Oxidizing Agent | Product |

| 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | H₂O₂ (controlled) | 3-(Methylsulfinyl)-5-(trifluoromethyl)benzaldehyde |

| 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde | m-CPBA (excess) | 3-(Methylsulfonyl)-5-(trifluoromethyl)benzaldehyde |

| 3-(Methylsulfinyl)-5-(trifluoromethyl)benzaldehyde | H₂O₂ or m-CPBA | 3-(Methylsulfonyl)-5-(trifluoromethyl)benzaldehyde |

The methylthio group is generally not a good leaving group in nucleophilic aromatic substitution reactions. However, its displacement becomes more feasible when it is oxidized to the more electron-withdrawing sulfoxide or, particularly, the sulfone group. These oxidized forms are better leaving groups, and their displacement by nucleophiles can occur, especially with strong nucleophiles or under specific reaction conditions.

Studies on related compounds have shown that the methylsulfinyl and methylsulfonyl groups can be displaced by nucleophiles such as glutathione. nih.gov In these reactions, methanesulfenic acid (CH₃SOH) is proposed as the initial leaving group from the sulfoxide, while methanesulfinic acid (CH₃SO₂H) is displaced from the sulfone. nih.gov While direct studies on 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde are not prevalent, it is plausible that its sulfoxide and sulfone derivatives could undergo similar nucleophilic aromatic substitution reactions.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the transformations involving the methylthio group is crucial for controlling the reaction outcomes and designing synthetic routes.

The oxidation of the methylthio group to a sulfoxide is generally understood to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. nih.gov For oxidations using hydrogen peroxide, the reaction mechanism can be influenced by the presence of explicit water molecules that facilitate charge separation in the transition state. nih.gov The key steps involve the breaking of the O-O bond of the peroxide and the formation of the S-O bond. nih.gov Theoretical studies on similar systems suggest that the sulfur atom may first coordinate to a metal catalyst (if present), followed by a "slipping" motion towards the peroxygen atom that is transferred. rsc.org

For the oxidation of aryl sulfides, the transition state involves a significant development of positive charge on the sulfur atom. The presence of the electron-withdrawing trifluoromethyl group in 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde would destabilize this positive charge, thus slowing down the reaction rate compared to an unsubstituted aryl methyl sulfide.

Kinetic studies on the oxidation of aryl thioethers have shown that the reaction rates are highly dependent on the electronic nature of the substituents on the aromatic ring. acs.org Electron-donating groups increase the rate of oxidation by increasing the nucleophilicity of the sulfur atom, while electron-withdrawing groups, such as the trifluoromethyl group in the target molecule, decrease the reaction rate. rsc.orgacs.org Kinetic analyses have demonstrated that the oxidation of thioethers can be significantly faster with stronger oxidants like hypochlorite compared to hydrogen peroxide. acs.orgnih.gov

The oxidation of a prochiral sulfide, such as 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, to a sulfoxide creates a chiral center at the sulfur atom. wikipedia.orgmetu.edu.tr

Interactive Data Table: Factors Influencing Oxidation Kinetics and Stereochemistry

| Factor | Influence on Oxidation Rate | Influence on Stereochemistry |

| Electron-withdrawing substituents (e.g., -CF₃) | Decrease | Can influence diastereoselectivity in the presence of other chiral centers. |

| Oxidant Strength | Stronger oxidants lead to faster rates. | Chiral oxidants or catalysts can induce enantioselectivity. |

| Solvent | Polar solvents can stabilize charged intermediates and transition states. | Can affect the stereochemical course of the reaction. |

| Temperature | Higher temperatures generally increase the rate. | May affect the degree of stereoselectivity. |

The stereochemical outcome of the oxidation can be controlled by using chiral oxidizing agents or catalysts, leading to the formation of one enantiomer of the sulfoxide in excess. metu.edu.tr This asymmetric oxidation is a valuable tool in organic synthesis for the preparation of enantiomerically enriched sulfoxides. wiley-vch.de While specific studies on the stereoselective oxidation of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde are not widely reported, the general principles of asymmetric sulfide oxidation would apply.

Applications of 3 Methylthio 5 Trifluoromethyl Benzaldehyde in Complex Molecule Synthesis

Utilization as a Precursor for Heterocyclic Scaffolds

The aldehyde functional group is a cornerstone of heterocyclic synthesis, primarily through its ability to undergo condensation reactions with various nucleophiles to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are then cyclized to form stable aromatic and non-aromatic rings.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Quinolines, Indoles, Azoles)

The synthesis of nitrogen-containing heterocycles is a prominent application of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, particularly in the field of medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for other groups and can significantly enhance the lipophilicity and metabolic stability of drug candidates.

Detailed research, primarily documented in patent literature, showcases its role as a key intermediate in the synthesis of potent therapeutic agents. For instance, it has been utilized in the preparation of quinoline (B57606) derivatives intended as inhibitors of the Hepatitis C virus (HCV). In these synthetic pathways, the benzaldehyde (B42025) is typically reacted with an amine to form an essential intermediate which then undergoes further reactions to construct the final quinoline scaffold.

Another significant application is in the synthesis of pyrazole (B372694) derivatives, a class of azoles. In the development of Factor XIa inhibitors for antithrombotic therapy, 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde is used as a starting material. The aldehyde group reacts with hydrazine (B178648) or its derivatives to form a hydrazone, which subsequently cyclizes to yield the core pyrazole ring. This pyrazole unit, bearing the distinct 3-(methylthio)-5-(trifluoromethyl)phenyl substituent, is crucial for the biological activity of the final molecule.

Furthermore, this benzaldehyde has been employed in the creation of complex pyrazolo-pyrimidine compounds designed as kinase inhibitors. These multi-step syntheses leverage the aldehyde for the initial construction of a substituted pyrazole ring, which is later fused with a pyrimidine (B1678525) ring to generate the final bioactive scaffold.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde

| Target Heterocycle Class | Specific Application / Target | Synthetic Role of Benzaldehyde |

|---|---|---|

| Quinolines | Hepatitis C Virus (HCV) Inhibitors | Precursor for the formation of the quinoline ring system. |

| Azoles (Pyrazoles) | Factor XIa Inhibitors | Reacts with hydrazine derivatives to form the core pyrazole ring. |

| Fused Heterocycles | Kinase Inhibitors | Used to construct an initial pyrazole ring for subsequent fusion. |

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans, Benzofurans)

While less documented in readily available literature than its use for nitrogen heterocycles, the aldehyde functionality of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde allows for its theoretical application in the synthesis of oxygen-containing rings. Plausible synthetic routes include condensation reactions with active methylene (B1212753) compounds that can lead to the formation of pyran or furan (B31954) structures, although specific examples utilizing this exact substrate are not prominently reported.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiophenes, Benzothiazoles)

The aldehyde group is a key reactant in several named reactions for the synthesis of sulfur heterocycles. For example, in the Gewald aminothiophene synthesis, an aldehyde can react with an α-cyanoester and elemental sulfur in the presence of a base to form a 2-aminothiophene. The application of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde in such a reaction would yield a thiophene (B33073) ring highly substituted with functional groups suitable for further chemical exploration. However, specific published instances of this transformation with this particular benzaldehyde are scarce.

Role in the Construction of Polycyclic Aromatic Systems

The construction of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems can be facilitated by electrophilic substitution reactions where a benzaldehyde derivative acts as a building block. The aldehyde group can participate in acid-catalyzed cyclization or condensation reactions, such as the Friedländer annulation for quinolines, which can be considered a type of polycyclic system. The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and can direct the regioselectivity of these annulation reactions. While the introduction of a trifluoromethyl group into the bay-region of certain PAHs is of significant research interest, direct synthetic routes starting from 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde to form larger fused aromatic systems are not widely detailed. lookchem.com

Intermediate in the Synthesis of Advanced Organic Materials Precursors

The unique electronic properties conferred by the trifluoromethyl and methylthio groups make 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde an attractive precursor for advanced organic materials. The trifluoromethyl group can enhance thermal stability and solubility in organic solvents, while the sulfur atom in the methylthio group can be used for further modifications or to influence electronic properties. The aldehyde can be transformed into other functional groups, such as alkenes or alkynes, which can then serve as monomers for polymerization, leading to materials with potential applications in electronics and optics.

Contributions to the Synthesis of Research Probes and Chemical Biology Tools

The development of chemical tools to study biological processes is a critical area of modern science. mmu.ac.uk Molecules containing a trifluoromethyl group are particularly valuable as research probes due to the utility of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Since ¹⁹F has a high natural abundance and sensitivity, and because there is no endogenous fluorine in most biological systems, the CF₃ group acts as a clean and powerful spectroscopic reporter. By incorporating 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde into a larger molecule designed to interact with a biological target, such as an enzyme or receptor, researchers can use ¹⁹F NMR to study binding events, conformational changes, and other molecular interactions in vitro.

Derivatization and Functionalization Strategies for Structural Diversity and Research Applications

Modification of the Aldehyde Group for Novel Functionalities

The aldehyde group is a primary site for chemical transformation, allowing for the introduction of a wide range of new functionalities through oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(Methylthio)-5-(trifluoromethyl)benzoic acid, using common oxidizing agents. This carboxylic acid serves as a key intermediate for synthesizing esters and amides. Conversely, reduction of the aldehyde, typically with a mild reducing agent like sodium borohydride (B1222165), yields the primary alcohol, [3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol.

Carbon-Carbon Bond Formation: The aldehyde's electrophilic carbon is a prime target for nucleophilic attack, enabling various carbon-carbon bond-forming reactions. For instance, Wittig reactions convert the aldehyde into an alkene, while Grignard and organolithium reagents can add alkyl or aryl groups to form secondary alcohols. Nucleophilic trifluoromethylation of the aldehyde group can also be achieved using reagents like the Ruppert-Prakash reagent (TMSCF₃), leading to the formation of trifluoromethylated alcohols semanticscholar.org. These reactions significantly increase the molecular complexity and diversity of the derivatives.

| Reaction Type | Common Reagents | Resulting Functional Group |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Jones reagent | Carboxylic Acid (-COOH) |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Wittig Reaction | Phosphonium ylide (R-PPh₃) | Alkene (-CH=CHR) |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary Alcohol (-CH(OH)R) |

| Nucleophilic Trifluoromethylation | Ruppert-Prakash reagent (TMSCF₃) | Trifluoromethylated Alcohol |

Functionalization of the Aromatic Ring for Enhanced Reactivity or Specific Interactions

Modifying the aromatic ring allows for the modulation of the molecule's electronic properties and the introduction of new groups for specific interactions or further reactions.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents—the ortho,para-directing methylthio group and the meta-directing trifluoromethyl group—govern the position of incoming electrophiles. This directs substitutions, such as nitration or halogenation, primarily to the positions ortho and para to the methylthio group.

Cross-Coupling Reactions: A powerful strategy for aromatic ring functionalization involves introducing a halide (e.g., bromine or iodine) onto the ring, which can then participate in various transition-metal-catalyzed cross-coupling reactions. Reactions like the Suzuki, Heck, and Sonogashira couplings enable the formation of new carbon-carbon or carbon-heteroatom bonds, attaching diverse aryl, vinyl, or alkynyl groups to the aromatic core.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution, especially if a good leaving group is present on the ring mdpi.com. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates acs.org.

Strategies for Manipulating the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. While transformations of this group are challenging, selective C-F bond functionalization is an area of active research.

Due to its robustness, the trifluoromethyl group is often incorporated to enhance properties like metabolic stability and binding affinity in drug candidates researchgate.netmdpi.com. Direct manipulation is not common in standard derivatization efforts. However, specialized methods are being developed for the selective transformation of aromatic trifluoromethyl groups under mild conditions, which could allow for the synthesis of diverse aromatic compounds tcichemicals.com. For example, methods for the defluorinative functionalization of trifluoromethyl arenes have been developed to synthesize methyl-dithioesters researchgate.net.

Exploration of Structure-Reactivity Relationships through Derivative Synthesis

The systematic synthesis of derivatives from 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde is fundamental to understanding structure-reactivity relationships. By creating a library of compounds with varied substituents at the aldehyde, aromatic ring, or even the methylthio group (e.g., oxidation to sulfoxide (B87167) or sulfone), researchers can correlate specific structural changes with changes in chemical reactivity or biological activity.

For instance, studies on substituted benzaldehydes have shown that the electronic nature of ring substituents significantly affects the reactivity of the aldehyde group in reactions like oxidation and hydration researchgate.netresearchgate.netacs.org. Electron-withdrawing groups, like the trifluoromethyl group, generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack reddit.com. By synthesizing and testing a series of derivatives, quantitative structure-activity relationship (QSAR) models can be developed to guide the design of new molecules with optimized properties for applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Methodologies in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, ¹H NMR spectroscopy is used to identify the number and types of hydrogen atoms. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically around 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The methyl protons of the methylthio group (-SCH₃) would also produce a singlet, but at a much more upfield position, estimated to be around 2.5-2.6 ppm. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect to see three distinct signals, likely appearing as singlets or finely split multiplets.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms. The carbonyl carbon of the aldehyde is highly deshielded and would appear around 190-192 ppm. The carbon of the trifluoromethyl group (-CF₃) would be visible as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons and the methylthio carbon would have characteristic chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylthio group.

Furthermore, ¹⁹F NMR would show a single, strong signal for the trifluoromethyl group, confirming its presence. The precise chemical shifts and coupling constants observed in these spectra allow for the unambiguous confirmation of the synthesized structure.

Predicted ¹H and ¹³C NMR Data for 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

View Predicted NMR Data Table

| Atom Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~10.05 | s (singlet) | -CHO |

| ¹H NMR | ~8.10 | s (singlet) | Aromatic H |

| ¹H NMR | ~7.95 | s (singlet) | Aromatic H |

| ¹H NMR | ~7.80 | s (singlet) | Aromatic H |

| ¹H NMR | ~2.55 | s (singlet) | -SCH₃ |

| ¹³C NMR | ~191.5 | -CHO | |

| ¹³C NMR | ~143.0 | Ar-C-S | |

| ¹³C NMR | ~137.5 | Ar-C-CHO | |

| ¹³C NMR | ~132.0 | q (quartet) | Ar-C-CF₃ |

| ¹³C NMR | ~129.0 | Ar-CH | |

| ¹³C NMR | ~125.5 | Ar-CH | |

| ¹³C NMR | ~123.5 | q (quartet) | -CF₃ |

| ¹³C NMR | ~122.0 | Ar-CH | |

| ¹³C NMR | ~15.0 | -SCH₃ |

Mass Spectrometry (MS) for Characterization of Synthetic Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde (Molecular Formula: C₉H₇F₃OS), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺.

Electron Ionization (EI) is a common technique that would likely be employed. The resulting mass spectrum would show a prominent molecular ion peak. The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways for aromatic aldehydes often include the loss of a hydrogen atom to give a stable acylium ion [M-1]⁺, which is frequently the base peak. docbrown.info Another common fragmentation is the loss of the entire aldehyde group (CHO), resulting in an [M-29]⁺ peak. miamioh.edu Further fragmentation could involve the loss of the methylthio group (-SCH₃) or cleavage of the trifluoromethyl group. The analysis of these fragments helps to piece together and confirm the molecular structure.

Predicted Key Fragments in the Mass Spectrum of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde

View Predicted Mass Spectrometry Data Table

| Predicted m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 220 | [C₉H₇F₃OS]⁺ | Molecular Ion (M⁺) |

| 219 | [C₉H₆F₃OS]⁺ | Loss of H radical (M-1), often a very stable acylium ion and a potential base peak. docbrown.info |

| 191 | [C₈H₆F₃S]⁺ | Loss of CHO radical (M-29). miamioh.edu |

| 173 | [C₈H₄F₃O]⁺ | Loss of SCH₃ radical (M-47). |

| 145 | [C₇H₄F₃]⁺ | Loss of both CHO and SCH₃ groups. This fragment corresponds to the trifluoromethylphenyl cation. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) Spectroscopy IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In the IR spectrum of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, several characteristic absorption bands would confirm its structure. A strong, sharp peak between 1690-1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde group; the conjugation to the aromatic ring lowers this frequency from that of a saturated aldehyde. pressbooks.pubdocbrown.info Characteristic aldehyde C-H stretching vibrations typically appear as a pair of weaker bands between 2700-2900 cm⁻¹. docbrown.inforesearchgate.net The presence of the aromatic ring would be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹. libretexts.org The trifluoromethyl group would exhibit strong C-F stretching bands, typically in the 1100-1350 cm⁻¹ range. The methylthio group's presence would be indicated by C-S stretching vibrations, which are generally weaker and appear in the 600-800 cm⁻¹ range.

Predicted Characteristic IR Absorption Bands

View Predicted IR Data Table

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3030 - 3100 | C-H Stretch | Aromatic Ring |

| 2720 - 2850 | C-H Stretch | Aldehyde (-CHO) docbrown.info |

| 1690 - 1715 | C=O Stretch | Aromatic Aldehyde pressbooks.pub |

| 1450 - 1600 | C=C Stretch | Aromatic Ring libretexts.org |

| 1100 - 1350 | C-F Stretch | Trifluoromethyl (-CF₃) |

| 600 - 800 | C-S Stretch | Thioether (-S-CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about conjugated electronic systems within a molecule by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. uobabylon.edu.iq The spectrum of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde would be dominated by the benzaldehyde (B42025) chromophore. Aromatic compounds typically show a strong absorption band near 205 nm and a less intense, structured band between 255-275 nm. libretexts.org The carbonyl group of the aldehyde exhibits a weak n→π* transition at a longer wavelength, often above 300 nm, and a more intense π→π* transition at a shorter wavelength, which would overlap with the aromatic ring's absorptions. The methylthio group, acting as an auxochrome, would likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Reaction Monitoring in Synthetic Research

Chromatography is essential for separating components of a mixture, allowing for both qualitative and quantitative analysis. It is routinely used to assess the purity of a final product and to monitor the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. patsnap.com It is ideal for the analysis of volatile and thermally stable compounds, such as 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde. In a synthetic context, small aliquots can be taken from a reaction mixture over time and analyzed by GC-MS. This allows researchers to track the consumption of starting materials and the formation of the desired product. The retention time from the GC provides a characteristic identifier for the compound, while the mass spectrometer confirms its identity and helps to identify any intermediates or byproducts. nih.gov For the final product, GC-MS is an excellent tool to determine purity by quantifying the area of the product peak relative to any impurity peaks.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile separation technique that uses a liquid mobile phase and is suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. shawnee.eduresearchgate.net For 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). A UV detector set to one of the compound's absorption maxima would be used for detection. Similar to GC-MS, HPLC is invaluable for monitoring reaction progress by separating and quantifying reactants, intermediates, and products. It is also a primary method for determining the purity of the final isolated compound with high accuracy. The choice between GC-MS and HPLC often depends on the volatility of the analytes and the complexity of the sample matrix. patsnap.com

Theoretical and Computational Studies on 3 Methylthio 5 Trifluoromethyl Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde. epstem.netnih.gov By solving approximations of the Schrödinger equation, these methods can determine various molecular properties.

A common approach involves geometry optimization of the molecule to find its most stable three-dimensional conformation. Following this, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are performed. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.govnih.gov

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, including electronegativity, chemical hardness, and global electrophilicity index. These parameters help in predicting how the molecule will interact with other chemical species. For instance, the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its reactive sites. nih.gov

To illustrate the kind of data generated from such calculations, a hypothetical table of electronic properties for 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set, is presented below.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Electronegativity (χ) | 4.8 | eV |

| Chemical Hardness (η) | 2.7 | eV |

| Global Electrophilicity Index (ω) | 4.27 | eV |

Molecular Dynamics Simulations of Interactions with Other Chemical Species

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, MD simulations can provide valuable insights into its interactions with other chemical species, such as solvent molecules or biological macromolecules like proteins. nih.gov

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved to simulate the movement of the atoms over a specific period. This allows for the observation of dynamic processes, such as how the molecule diffuses in a solvent, its conformational changes, and how it might bind to a receptor site on a protein. nih.govnih.gov

A hypothetical data table summarizing the results of an MD simulation of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde in a water box is shown below.

| Parameter | Result | Significance |

|---|---|---|

| Solvation Free Energy | -8.5 kcal/mol | Indicates good solubility in water. |

| Radial Distribution Function g(r) with Water | Peak at 2.8 Å (for aldehyde oxygen) | Shows the average distance to the nearest water molecules, indicating hydrogen bonding. |

| Root Mean Square Deviation (RMSD) | Low (< 1.5 Å) | Suggests the molecule maintains a stable conformation in solution. |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry methods are highly effective in predicting the spectroscopic properties of molecules, which can be compared with experimental data for validation. For 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov

IR spectra can be simulated by calculating the vibrational frequencies of the molecule's chemical bonds. epstem.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. iu.edu.sa The prediction of UV-Vis spectra involves calculating the electronic transition energies between molecular orbitals.

Conformational analysis is another important aspect that can be explored computationally. iu.edu.samdpi.com Molecules with rotatable bonds, like the methylthio group in 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, can exist in multiple conformations. Computational methods can be used to identify the different possible conformers, calculate their relative energies, and determine the most stable conformation. iu.edu.samdpi.com

Below is a hypothetical table presenting predicted spectroscopic data and conformational analysis results for 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde.

| Spectroscopic Property | Predicted Value | Notes |

|---|---|---|

| IR Carbonyl Stretch (C=O) | 1705 cm⁻¹ | Characteristic of an aromatic aldehyde. |

| ¹H NMR (Aldehyde Proton) | 9.98 ppm | Typical chemical shift for a benzaldehyde (B42025) proton. |

| ¹³C NMR (Carbonyl Carbon) | 191.5 ppm | Characteristic of an aldehyde carbonyl carbon. |

| UV-Vis λmax | 254 nm | Corresponds to a π → π* transition. |

| Most Stable Conformer | Planar orientation of the methylthio group with the benzene (B151609) ring. | Determined by energy calculations of different rotamers. |

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry plays a vital role in the rational design of new molecules with desired properties. nih.govmdpi.comnih.gov Starting from the structure of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, new derivatives can be designed in silico by modifying its functional groups. The properties of these virtual compounds can then be calculated to assess their potential before any synthetic work is undertaken. This approach, often used in drug discovery and materials science, can save significant time and resources. nih.govmdpi.com

For example, different substituents could be added to the benzene ring to modulate the electronic properties and reactivity of the molecule. The effect of these modifications on properties such as the HOMO-LUMO gap, solubility, and potential biological activity can be computationally evaluated. researchgate.net

Furthermore, theoretical calculations can be employed to investigate potential reaction pathways involving 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde. By calculating the energies of reactants, transition states, and products, the feasibility and mechanism of a chemical reaction can be elucidated. This can aid in optimizing reaction conditions and predicting the formation of byproducts.

A hypothetical table illustrating the computational design of derivatives is presented below, showing how modifications to the parent structure could influence a key property like the HOMO-LUMO gap.

| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Potential Implication |

|---|---|---|---|

| Derivative 1 | Addition of an amino group at position 2 | 4.8 | Increased reactivity, potential for new polymerization reactions. |

| Derivative 2 | Replacement of the methylthio group with a methoxy (B1213986) group | 5.6 | Slightly decreased reactivity, altered solubility. |

| Derivative 3 | Oxidation of the methylthio group to a methylsulfinyl group | 4.5 | Increased polarity and reactivity. |

Future Perspectives and Emerging Research Avenues

Integration into Automated and High-Throughput Synthesis Platforms

The precise molecular architecture of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde makes it a candidate for inclusion in automated synthesis platforms. These systems, which are revolutionizing drug discovery and materials science, rely on a library of well-characterized building blocks with predictable reactivity. nih.govnih.govsigmaaldrich.com Future research could focus on developing standardized reaction protocols for this compound, enabling its use in high-throughput screening campaigns to rapidly generate libraries of novel derivatives for biological or materials testing. vapourtec.comresearchgate.net The amenability of the aldehyde group to a wide range of transformations, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, makes it particularly suitable for automated synthesis workflows. sigmaaldrich.com

Exploration of Novel Catalytic Transformations Involving the Compound

The trifluoromethyl group and the methylthio group can influence the reactivity of the benzaldehyde (B42025) in catalytic processes. The strong electron-withdrawing nature of the trifluoromethyl group can activate the aldehyde functionality towards certain nucleophilic attacks. nbinno.com Conversely, the sulfur atom in the methylthio group could potentially interact with or even poison certain metal catalysts.

Future research should explore a variety of catalytic transformations, including:

Asymmetric Catalysis: Developing enantioselective methods for reactions involving the aldehyde group would be crucial for its application in the synthesis of chiral pharmaceuticals.

Photoredox Catalysis: Investigating light-mediated reactions could unlock novel reaction pathways and provide access to unique molecular scaffolds.

C-H Activation: Exploring the direct functionalization of the aromatic C-H bonds of the benzaldehyde ring could offer more efficient and atom-economical synthetic routes to complex molecules.

Understanding how the electronic and steric properties of the methylthio and trifluoromethyl substituents direct the outcomes of these catalytic reactions will be a key area of investigation. researchgate.netlongdom.org

Potential for Application in Next-Generation Materials Research

Functionalized benzaldehydes are valuable precursors for the synthesis of advanced materials, including polymers and functional dyes. acs.orgthieme-connect.comscielo.br The presence of both a trifluoromethyl and a methylthio group in 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde could impart unique properties to resulting materials.

Fluorinated Polymers: The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and hydrophobicity in polymers. nbinno.com Incorporating this benzaldehyde into polymer backbones could lead to the development of new high-performance materials for demanding applications.

Organosulfur Polymers: The methylthio group introduces a sulfur atom, which can influence the optical and electronic properties of materials and provide a site for further functionalization or cross-linking.

Liquid Crystals and Organic Electronics: The rigid aromatic core and the polar substituents suggest that derivatives of this compound could be explored for applications in liquid crystal displays or as components in organic light-emitting diodes (OLEDs) and other electronic devices.

Systematic studies correlating the structure of polymers and materials derived from this benzaldehyde with their physical and chemical properties will be essential to unlock their potential in materials science.

Role in Developing New Synthetic Methodologies

The unique electronic profile of 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, arising from the interplay of an electron-donating methylthio group and a strongly electron-withdrawing trifluoromethyl group on the same aromatic ring, could be exploited in the development of novel synthetic methodologies. liberty.eduacs.orgrug.nl

This compound could serve as a versatile platform for:

Studying Reaction Mechanisms: The distinct substituents can act as probes to elucidate the mechanisms of various organic reactions.

Multicomponent Reactions: The aldehyde functionality is a common participant in multicomponent reactions, and the specific substitution pattern of this molecule could lead to the discovery of new and efficient ways to construct complex molecular architectures in a single step.

Synthesis of Heterocyclic Compounds: Benzaldehydes are key starting materials for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

As a currently under-explored molecule, 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde presents a blank canvas for synthetic chemists to develop innovative transformations and construct novel molecular frameworks.

Q & A

Q. What are the primary synthetic routes for 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde, and how can researchers optimize yield and purity?

The synthesis typically involves sequential functionalization of the benzaldehyde core. A common approach includes:

- Step 1 : Introduction of the trifluoromethyl group via electrophilic aromatic substitution (e.g., using CF₃I or Umemoto’s reagent under Lewis acid catalysis) .

- Step 2 : Methylthio group installation via nucleophilic aromatic substitution (e.g., using NaSMe/Cu catalysis) or coupling reactions (e.g., Suzuki-Miyaura with methylthio-substituted boronic acids) .

- Step 3 : Aldehyde protection/deprotection strategies to avoid side reactions during functionalization. Optimization Tips :

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to minimize oxidation.

- Monitor reaction progress via TLC or GC-MS .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What spectroscopic methods are critical for characterizing 3-(Methylthio)-5-(trifluoromethyl)benzaldehyde?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aldehydic proton at ~10 ppm, methylthio group at ~2.5 ppm) .

- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₇F₃OS, [M+H]⁺ = 233.0245) .

- UV-Vis : λmax ~270–280 nm (π→π* transitions of aromatic and aldehyde groups) .

Q. How do the methylthio and trifluoromethyl groups influence the compound’s reactivity in further derivatization?

- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. Enhances lipophilicity and metabolic stability in bioactive derivatives .

- Methylthio (SMe) : Electron-donating via sulfur lone pairs; improves solubility in polar aprotic solvents and participates in redox reactions (e.g., oxidation to sulfoxide/sulfone) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing substituents to the benzaldehyde core?

- Directed Ortho Metalation (DoM) : Use directing groups (e.g., aldehyde) with strong bases (e.g., LDA) to control substitution positions .

- Transition Metal Catalysis : Pd-mediated C-H activation or Cu-assisted cross-couplings to target specific sites .

- Computational Modeling : DFT studies to predict reactive sites and transition states (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective in studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- In Vitro Binding Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., cytochrome P450 or kinase enzymes) .

- Metabolic Stability Tests : Incubate with liver microsomes and analyze via LC-MS to assess degradation pathways .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Thermal Stability : Decomposition observed above 150°C; store at –20°C under argon .

- Light Sensitivity : Aldehyde group prone to photoxidation; use amber glassware and minimize UV exposure .

- pH Sensitivity : Degrades in strongly basic conditions (pH >10); neutral buffers recommended for biological assays .

Q. What are the contradictions in reported data on similar trifluoromethylbenzaldehyde derivatives, and how can they be resolved?

- Example Contradiction : Conflicting yields for trifluoromethylation steps (30–70% in literature).

- Resolution : Optimize reagent stoichiometry (e.g., excess CF₃I) and reaction time (12–24 hrs) .

- Validation : Reproduce methods with inline monitoring (e.g., ReactIR) to track intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.